N1-ethyl-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N1-ethyl-N2-(2-methoxyphenyl)oxalamide is an organic compound belonging to the oxalamide family This compound is characterized by the presence of an oxalamide group, which consists of two amide groups connected by an oxalyl group The presence of the ethyl and methoxyphenyl groups further defines its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of oxalyl chloride with an appropriate amine. In this case, the amine would be a combination of ethylamine and 2-methoxyaniline. The reaction is carried out in a basic medium, often using a solvent like tetrahydrofuran (THF) and a base such as triethylamine. The reaction mixture is stirred at room temperature for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxamides or other derivatives.
Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines.
Scientific Research Applications
N1-ethyl-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on various biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. For instance, its inhibition of lipoxygenase is achieved by binding to the active site of the enzyme, thereby preventing the oxidation of fatty acids. This interaction disrupts the enzyme’s catalytic cycle and reduces the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(2-methoxyphenyl)oxalamide: This compound shares a similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide: This compound has additional functional groups that may enhance its biological activity and specificity.
Uniqueness
N1-ethyl-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of both the ethyl and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-ethyl-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQVQNUWOVOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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